molecular formula C10H19NO2 B15257971 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol

1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol

Cat. No.: B15257971
M. Wt: 185.26 g/mol
InChI Key: QGPOZFKTEHHVOE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol moiety fused to a tetrahydropyran (oxane) ring substituted with an aminomethyl group at the 4-position.

Key attributes of the compound include:

  • Molecular formula: Likely C₁₀H₁₉NO₂ (based on structural analysis of the oxane and cyclobutanol rings combined with the aminomethyl group).
  • CAS Number: 1597835-82-9 (for the closely related "1-{(Oxan-4-yl)aminomethyl}cyclobutan-1-ol") .
  • Structural features: A rigid cyclobutanol ring (enhancing metabolic stability) and a polar oxane moiety (improving solubility).

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[4-(aminomethyl)oxan-4-yl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c11-8-9(4-6-13-7-5-9)10(12)2-1-3-10/h12H,1-8,11H2

InChI Key

QGPOZFKTEHHVOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CCOCC2)CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol involves several steps, typically starting with the formation of the oxane ring followed by the introduction of the cyclobutane ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol with five analogs, emphasizing differences in ring systems, substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
This compound C₁₀H₁₉NO₂ (inferred) ~189 (estimated) 1597835-82-9 Cyclobutanol + oxane ring + aminomethyl group
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO 157.25 Not provided Cyclobutanol + cyclopropane ring + aminomethyl group (higher ring strain)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 19110-40-8 Cyclopentanol + linear aminobutyl chain (flexible backbone)
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 1847452-86-1 Cyclobutanol + epoxide (oxirane) group (enhanced reactivity)
Gabapentin (1-(Aminomethyl)cyclohexane acetic acid) C₉H₁₇NO₂ 171.34 60142-96-3 Cyclohexane + acetic acid side chain (clinically used for neuropathic pain and epilepsy)

Key Observations :

  • Ring Strain vs. Stability: The cyclobutanol ring in the target compound introduces strain, which may increase reactivity compared to gabapentin’s more stable cyclohexane system. However, the oxane ring could offset this by providing conformational rigidity .
  • Polarity: The oxane and aminomethyl groups enhance hydrophilicity relative to cyclopropane or epoxide-containing analogs .
  • Pharmacological Potential: While gabapentin’s cyclohexane-acetic acid structure is optimized for blood-brain barrier penetration, the target compound’s oxane moiety may alter bioavailability or target specificity .

Notes

  • Data Limitations: Pharmacological and toxicity profiles for this compound are absent in the provided evidence; further in vitro/in vivo studies are needed.
  • Stability Considerations: The cyclobutanol ring’s strain may predispose the compound to thermal or photolytic degradation, necessitating stability testing.

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